methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1086386-38-0
VCID: VC2665443
InChI: InChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3
SMILES: CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C
Molecular Formula: C14H19N3O5
Molecular Weight: 309.32 g/mol

methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS No.: 1086386-38-0

Cat. No.: VC2665443

Molecular Formula: C14H19N3O5

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate - 1086386-38-0

Specification

CAS No. 1086386-38-0
Molecular Formula C14H19N3O5
Molecular Weight 309.32 g/mol
IUPAC Name methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3
Standard InChI Key IEXXEMLRNJBPEP-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C

Introduction

Chemical Identity and Physical Properties

Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is characterized by a complex molecular structure with specific physicochemical properties that make it relevant for chemical and pharmaceutical research. The compound is identified by CAS Number 1086386-38-0 and has a molecular formula of C14H19N3O5. Its molecular structure consists of a pyrrolo[2,3-d]pyrimidine core with multiple functional groups attached at specific positions, creating a unique chemical entity with distinctive reactivity patterns and potential biological interactions.

Basic Physical and Chemical Properties

The basic physical and chemical properties of the compound are summarized in Table 1, providing essential data for researchers working with this molecule.

Table 1: Physical and Chemical Properties of Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

PropertyValue
CAS Number1086386-38-0
Molecular FormulaC14H19N3O5
Molecular Weight309.32 g/mol
IUPAC Namemethyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Standard InChIInChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3
Standard InChIKeyIEXXEMLRNJBPEP-UHFFFAOYSA-N
SMILESCN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C
PubChem Compound ID46741425

The compound exists as a solid at room temperature and exhibits specific solubility characteristics that are important for its handling in laboratory settings. Its solubility profile indicates moderate solubility in organic solvents such as dimethylformamide and dimethyl sulfoxide, which is relevant for synthesis procedures and biological testing.

Structural Characteristics

Core Structure and Functional Groups

The structural backbone of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate consists of a pyrrolo[2,3-d]pyrimidine heterocyclic system. This bicyclic structure features a pyrrole ring fused with a pyrimidine ring, creating a planar aromatic system that serves as the core scaffold for various functional group attachments.

The compound contains several key functional groups:

  • A methyl ester group at the 6-position (carboxylate functionality)

  • Two carbonyl groups (dioxo) at positions 2 and 4

  • Methyl substituents at positions 1 and 3

  • A 3-methoxypropyl group at position 7

This arrangement of functional groups contributes to the compound's chemical reactivity, three-dimensional structure, and potential interactions with biological targets. The methoxypropyl group, in particular, extends from the nitrogen at position 7, creating a distinctive spatial arrangement that may influence the compound's ability to interact with specific binding sites in biological systems.

Structural Comparison with Related Compounds

Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate belongs to a larger family of pyrrolo[2,3-d]pyrimidine derivatives. Structurally related compounds include:

  • Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (molecular weight: 279.29 g/mol)

  • 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (molecular weight: 295.30 g/mol, CAS: 1086386-36-8)

These structural analogs differ primarily in the substituents at key positions, particularly at position 7 and in the carboxylic acid functionality at position 6. The structural differences among these compounds can significantly impact their physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies.

Synthesis Methods and Approaches

General Synthetic Routes

The synthesis of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves several steps of organic reactions, requiring careful control of reaction conditions to achieve high yield and purity. Common synthetic strategies employ solvents like dimethylformamide or dimethyl sulfoxide and bases such as sodium hydride or potassium carbonate to facilitate key reaction steps.

A general synthetic approach may involve:

  • Preparation of appropriate pyrimidine precursors

  • Introduction of functional groups at specific positions

  • Formation of the pyrrole ring to complete the bicyclic structure

  • Functionalization with the methoxypropyl group at the N-7 position

  • Installation of the methyl ester group at position 6

Alternative Synthetic Approaches

Recent advances in synthetic methodologies have led to the development of alternative approaches for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. One notable approach involves copper-catalyzed methods, as demonstrated in the synthesis of related compounds such as 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This green and simple Cu-catalyzed method provides an efficient route for the synthesis of structurally similar compounds.

Additionally, synthetic routes involving liquid-liquid phase-transfer reactions have been reported for analogous compounds, such as those described in the preparation of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid . These approaches often utilize reagents like tetrabutylammonium hydrogen sulfate as phase-transfer catalysts to facilitate the reactions between organic and aqueous phases.

Recent patent literature also describes alternative methods for synthesizing related compounds. For instance, Chinese patent CN111303162B outlines a preparation method for 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid that avoids the use of palladium metal catalysts, thereby reducing production costs and improving reaction yields .

Optimization Strategies

Several strategies have been employed to optimize the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which could be applied to the synthesis of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate:

  • Selection of appropriate catalysts to enhance reaction efficiency

  • Optimization of reaction temperatures and times to maximize yield

  • Use of phase-transfer catalysts to improve reaction rates in biphasic systems

  • Employment of microwave-assisted synthesis to reduce reaction times

  • Utilization of flow chemistry techniques for continuous production

These optimization strategies aim to address challenges such as low yields, formation of unwanted byproducts, and lengthy reaction times, ultimately leading to more efficient and scalable synthetic procedures.

Biological and Pharmacological Activities

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives have revealed that modifications at different positions of the core structure can significantly influence their biological activities. The methoxypropyl group at position 7 and the methyl ester at position 6 in methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate may contribute to its specific biological profile.

Research on similar compounds has shown that substitutions at position 7 can affect binding to target proteins, while modifications at position 6 can influence cellular uptake and metabolic stability. The dioxo groups at positions 2 and 4 may participate in hydrogen bonding interactions with target proteins, further contributing to the compound's biological activity.

Mechanism of Action

The potential mechanisms of action for methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and related compounds often involve interactions with specific biological targets, such as enzymes or receptors. These interactions can influence cellular pathways related to proliferation, apoptosis, and inflammation.

For example, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit RET (rearranged during transfection) kinase, a receptor tyrosine kinase involved in cell growth, differentiation, and survival. These compounds have shown inhibitory activity against both wild-type RET and drug-resistant mutant RET V804M, as well as RET gene fusion-driven cell lines .

Other pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity as inhibitors of topoisomerase I (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes involved in DNA repair mechanisms that are relevant targets for cancer therapy .

Chemical Reactivity and Modifications

Functional Group Transformations

The presence of multiple functional groups in methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate provides opportunities for various chemical transformations. The methyl ester group at position 6 can undergo hydrolysis to form the corresponding carboxylic acid (7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid), which can be further modified to create amide derivatives.

The 3-methoxypropyl group at position 7 can be subjected to modifications such as oxidation, reduction, or substitution reactions, leading to derivatives with altered physicochemical properties. The methoxy group, in particular, can serve as a point for further functionalization through demethylation and subsequent reactions.

Stability Considerations

The stability of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate under various conditions is an important consideration for its handling, storage, and potential applications. The compound's stability may be influenced by factors such as:

  • pH conditions (acidic or basic environments)

  • Temperature variations

  • Exposure to light

  • Presence of oxidizing or reducing agents

  • Storage duration

Understanding these stability parameters is crucial for maintaining the compound's integrity during synthesis, purification, and biological testing.

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques play a vital role in the characterization of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information about the compound's structure, confirming the presence and connectivity of various functional groups.

Mass spectrometry (MS) is another essential technique for identifying the compound and determining its molecular weight. The expected mass spectrum would show a molecular ion peak at m/z 309, corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Infrared (IR) spectroscopy can be used to identify specific functional groups within the molecule, such as the carbonyl groups (C=O), methoxy group (C-O-C), and N-H bonds. The characteristic absorption bands for these functional groups can help confirm the compound's structure.

Chromatographic Methods

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed for the purification and analysis of methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. These methods can provide information about the compound's purity and help identify potential impurities or byproducts from the synthesis process.

Table 2: Analytical Methods for Characterization of Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Analytical MethodApplicationInformation Obtained
1H NMRStructure elucidationHydrogen environments, coupling patterns
13C NMRStructure confirmationCarbon environments, functional groups
Mass SpectrometryMolecular weight determinationMolecular ion, fragmentation pattern
IR SpectroscopyFunctional group identificationCharacteristic absorption bands
HPLCPurity determinationRetention time, purity profile
X-ray Crystallography3D structure determinationSpatial arrangement, bond lengths, angles

Comparative Analysis with Related Derivatives

Structural Analogs and Derivatives

Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate belongs to a family of compounds with the pyrrolo[2,3-d]pyrimidine core structure. Various structural modifications can be introduced to create a diverse array of derivatives with potentially different biological activities and physicochemical properties.

Some notable derivatives include:

  • Amide derivatives, such as:

    • 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

    • Methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate

  • Compounds with different substitution patterns at the N-7 position, such as:

    • Pyrrolo[2,3-d]pyrimidine derivatives with cyclopentyl substituents

    • Compounds with different alkyl or aryl substituents at position 7

  • Compounds with modifications in the core structure, such as:

    • Pyrrolo[3,2-d]pyrimidine derivatives, which feature a different fusion pattern between the pyrrole and pyrimidine rings

    • Purine derivatives, which are structurally related heterocyclic compounds

Table 3: Comparison of Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with Related Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC14H19N3O5309.32Reference compound
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidC13H17N3O5295.30Carboxylic acid instead of methyl ester
Methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoateC21H24N4O6428.45Carboxamide linkage to benzoate
2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acidC7H5N3O4195.13Different ring fusion pattern, simpler substitution

Structure-Property Relationships

Current Research and Future Directions

Recent Developments

Recent research in the field of pyrrolo[2,3-d]pyrimidine derivatives has focused on exploring their potential as therapeutic agents for various diseases. For example, compounds with the pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of RET kinase, which is implicated in certain types of cancer . These compounds have shown promise in inhibiting both wild-type RET and drug-resistant mutant forms, suggesting their potential as anticancer agents.

Other research directions include the development of more efficient and environmentally friendly synthetic methods for preparing pyrrolo[2,3-d]pyrimidine derivatives, as exemplified by the Cu-catalyzed methods reported for the synthesis of related compounds . These approaches aim to reduce the use of toxic reagents and catalysts, making the synthesis more sustainable and cost-effective.

Future Research Opportunities

Future research on methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and related compounds may focus on several areas:

  • Development of more efficient synthetic routes with higher yields and fewer steps

  • Exploration of the compound's potential biological activities through targeted screening against various disease models

  • Design and synthesis of novel derivatives with improved pharmacokinetic properties and enhanced target selectivity

  • Investigation of the compound's mechanism of action at the molecular level through structural biology and computational approaches

  • Evaluation of the compound's potential as a scaffold for the development of chemical probes or diagnostic agents

These research directions could lead to a better understanding of the compound's properties and potential applications, ultimately contributing to the development of new therapeutic agents based on the pyrrolo[2,3-d]pyrimidine scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator